1-Tetracosanol

Description

Properties

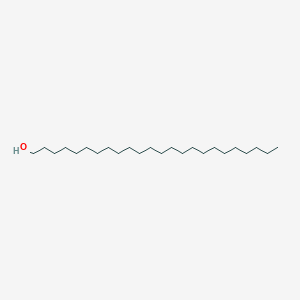

IUPAC Name |

tetracosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWMIZZBOVGFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027161 | |

| Record name | 1-Tetracosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 1-Tetracosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C at 0.4 mm Hg | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Waxy consistency ... lower specific density than water ... odorless except for traces of impurities such as carbonyl compounds and hydrocarbons, which are usually present. ... /Tetradecanol and higher alcohols/ | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

506-51-4 | |

| Record name | 1-Tetracosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lignoceryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetracosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetracosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetracosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N0PI37IOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C | |

| Record name | 1-TETRACOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Occurrence of 1-Tetracosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Tetracosanol

This compound, also known as lignoceryl alcohol, is a 24-carbon saturated very long-chain primary fatty alcohol (VLCFA) with the chemical formula C₂₄H₅₀O.[1] It is a significant component of various natural waxes, particularly plant epicuticular waxes, where it contributes to the plant's protective barrier against environmental stressors.[2] In its purified form, this compound is a white, crystalline powder.[3] Its long alkyl chain imparts strong hydrophobic properties, making it sparingly soluble in water but soluble in organic solvents like hexane (B92381) and chloroform.[2] This compound and mixtures containing it, such as policosanol, are of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries for their potential physiological activities and formulation properties, including emollient and thickening characteristics.[3][4]

Natural Occurrence and Quantitative Data

This compound is widely distributed in the biosphere as a constituent of complex lipids, primarily in waxes. It has been isolated from a diverse range of plant species, where it is a key component of the epicuticular wax layer on leaves and stems, as well as in certain seeds and fruits.[5][6] It is also found in waxes of animal and insect origin, such as beeswax and lanolin.[5][7]

The concentration of this compound varies significantly depending on the natural source, genotype, environmental conditions, and the extraction and analytical methods employed.[8] It often occurs as part of a mixture of long-chain fatty alcohols collectively known as policosanol.[7][9] The following table summarizes the quantitative occurrence of this compound in several well-documented natural sources.

Table 1: Quantitative Occurrence of this compound in Various Natural Sources

| Natural Source | Part/Type of Extract | Concentration of this compound | Reference(s) |

| Sugarcane (Saccharum officinarum) | Wax Alcohols (SCWA) | 0.0 - 0.3% (by weight of total higher aliphatic primary alcohols) | [10] |

| Cuban Policosanol Extract | 0.1 - 20 mg/g (0.01% - 2.0% by weight) | [11] | |

| Leaf Policosanol Fraction | ~16% (of the policosanol fraction) | [7] | |

| Rice Bran (Oryza sativa) | Wax Policosanol Extract | 13.0% (of total policosanols) | [12] |

| Hydrolyzed Wax | 5.86 ± 0.28% (by weight) | [13] | |

| Saponified Wax | 5.09% (by weight) | [14] | |

| Cork Oak (Quercus suber) | Leaf Cuticular Wax | Alkanols represent 1.1% of total wax; tetracosanol is a main component in related species. | [8] |

| Leaf Composites | Green Leaf Emissions | 470 µg/g | [5] |

| Dead Leaf Emissions | 240 µg/g | [5] | |

| Lanolin | Wool Grease | Present; specific concentration not detailed. | [5] |

Biosynthesis of this compound in Plants

The synthesis of this compound in plants is an extension of the fatty acid biosynthesis pathway, occurring primarily in the endoplasmic reticulum (ER) of epidermal cells.[15][16] The process involves the elongation of common C16 and C18 fatty acids into very-long-chain fatty acids (VLCFAs), followed by a reduction step.[17]

-

Fatty Acid Elongation: The process begins with C16 or C18 acyl-CoAs, which are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE).[17][18] This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain until a C24 length (lignoceric acid) is achieved.[17]

-

Reduction to Alcohol: The resulting C24 acyl-CoA (lignoceryl-CoA) is then reduced to its corresponding primary alcohol, this compound.[16] This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) enzyme, which utilizes a reductant such as NADPH.[15][16]

The resulting this compound can then be incorporated into the epicuticular wax, either as a free alcohol or esterified to a very-long-chain fatty acid to form a wax ester.[16][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C24H50O | CID 10472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Epicuticular wax - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. tga.gov.au [tga.gov.au]

- 11. Cuban Sugar Cane Wax Alcohol Exhibited Enhanced Antioxidant, Anti-Glycation and Anti-Inflammatory Activity in Reconstituted High-Density Lipoprotein (rHDL) with Improved Structural and Functional Correlations: Comparison of Various Policosanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of rice bran wax policosanol and its nanoemulsion formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chesci.com [chesci.com]

- 14. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 15. This compound | High-Purity Fatty Alcohol | RUO [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

1-Tetracosanol (CAS Number 506-51-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosanol, also known as lignoceryl alcohol, is a saturated 24-carbon straight-chain fatty alcohol. It is a waxy, white solid at room temperature and is found in various natural sources, including plant waxes and beeswax. This document provides an in-depth technical overview of this compound, summarizing its chemical and physical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is characterized by its high molecular weight and lipophilic nature. These properties influence its solubility and biological interactions.

| Property | Value | Reference |

| CAS Number | 506-51-4 | |

| Molecular Formula | C24H50O | [1] |

| Molecular Weight | 354.66 g/mol | [1] |

| Appearance | White to light yellow powder, shiny flakes, or fluffy powder | [2][3] |

| Melting Point | 74-80 °C | [3][4] |

| Boiling Point | 210 °C at 0.4 mmHg (estimated) | [5] |

| Solubility in Water | 1.471e-005 mg/L at 25 °C (practically insoluble) | [6] |

| Solubility in Organic Solvents | Soluble in hot ethanol, chloroform, and hexanes. | [1][2] |

| Vapor Pressure | 2.40e-09 mmHg at 25 °C (estimated) | [6] |

| XlogP3 | 11.6 (estimated) | [6] |

Biological Activities and Signaling Pathways

Recent research has highlighted the potential of this compound in wound healing and metabolic regulation. Its mechanisms of action are beginning to be elucidated, pointing towards its interaction with key signaling molecules.

Wound Healing

This compound has been shown to accelerate wound healing. In vitro studies have demonstrated its ability to promote the migration of cells to close a simulated wound. This is accompanied by the upregulation of key inflammatory cytokines and a matrix metalloproteinase involved in tissue remodeling.

A proposed mechanism suggests that this compound interacts with and promotes the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), and Matrix Metalloproteinase-9 (MMP-9). This concerted action facilitates the inflammatory and proliferative phases of wound healing.

Metabolic Regulation

This compound is a component of policosanols, a mixture of long-chain fatty alcohols that have been studied for their effects on lipid metabolism. Research on policosanols in hyperlipidemic mice suggests a role in regulating cholesterol and triglyceride levels. The proposed mechanism involves the modulation of key genes involved in fatty acid synthesis and energy expenditure.

Policosanols have been shown to decrease the expression of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis. Concurrently, they increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Peroxisome proliferator-activated receptor Gamma coactivator 1-alpha (PGC-1α), and Uncoupling Protein 1 (UCP-1). This shift in gene expression promotes a metabolic state that favors fatty acid oxidation and thermogenesis over lipid storage. While this data is for a mixture of long-chain alcohols, it provides a plausible framework for the action of this compound.

Experimental Protocols

The following sections detail generalized protocols for key experiments related to the biological activities of this compound.

Extraction and Synthesis of this compound

Extraction from Natural Sources (e.g., Wheat Germ):

A common method for extracting policosanols, including this compound, from plant material involves alkaline hydrolysis followed by solvent extraction and purification.

-

Hydrolysis: The dried and milled plant material is refluxed with a solution of methanolic sodium hydroxide (B78521) (e.g., 1.0 N) at approximately 80°C for 45 minutes. This process saponifies the waxes, releasing the long-chain alcohols and fatty acids.

-

Extraction: The hydrolyzed mixture is then subjected to solvent extraction, typically with a non-polar solvent like dichloromethane, to separate the lipophilic compounds.

-

Purification: The extract can be further purified by adjusting the pH to neutral and washing with water to remove water-soluble impurities. Techniques such as Thin Layer Chromatography (TLC) can be used to monitor the purity of the this compound fraction.

Chemical Synthesis:

This compound can be synthesized by the reduction of its corresponding carboxylic acid, lignoceric acid (tetracosanoic acid).

-

Starting Material: Lignoceric acid is the primary precursor.

-

Reduction: The carboxylic acid group of lignoceric acid is reduced to a primary alcohol. This can be achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere.

-

Workup and Purification: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted and purified, often by recrystallization or chromatography.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

-

Cell Culture: Plate a suitable cell line (e.g., fibroblasts or keratinocytes) in a multi-well plate and grow to a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with varying concentrations of this compound dissolved in a suitable vehicle. A vehicle-only control should be included.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the area or width of the scratch at each time point. The rate of wound closure can be calculated and compared between the treated and control groups.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the expression of target genes (e.g., TNF-α, IL-18, MMP-9) in response to this compound treatment.

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described above. After the desired incubation period, lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target and reference genes (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the expression of the reference gene.

In Silico Docking

Molecular docking simulations can predict the binding affinity and interaction of this compound with target proteins.

-

Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (e.g., TNF-α, IL-18, MMP-9) from a protein data bank. Prepare the 3D structure of this compound.

-

Docking Simulation: Use a molecular docking software (e.g., AutoDock, Glide) to predict the binding poses of this compound within the active or allosteric sites of the target proteins.

-

Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues can be visualized and analyzed.

Conclusion

This compound is a long-chain fatty alcohol with promising biological activities, particularly in the areas of wound healing and metabolic regulation. The experimental protocols outlined in this guide provide a framework for further investigation into its mechanisms of action and potential therapeutic applications. As research in this area continues, a more detailed understanding of the signaling pathways and molecular targets of this compound will undoubtedly emerge, paving the way for its use in drug development and other biomedical applications.

References

- 1. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 4. lignoceric acid, 557-59-5 [thegoodscentscompany.com]

- 5. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Electroreductive synthesis of long chain fatty alcohols from CO2 - American Chemical Society [acs.digitellinc.com]

The Biological Role of 1-Tetracosanol in Plant Waxes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetracosanol, a C24 very-long-chain primary fatty alcohol, is a significant component of cuticular waxes covering the aerial surfaces of many terrestrial plants. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthesis, its contribution to the protective cuticular wax barrier, and its involvement in plant responses to environmental stresses. This document summarizes quantitative data on its occurrence, provides detailed experimental protocols for its analysis, and presents visual representations of its biosynthetic pathway and related signaling cascades.

Introduction

The plant cuticle is a hydrophobic layer composed of a cutin polymer matrix with embedded (intracuticular) and overlying (epicuticular) waxes.[1] These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[2] this compound is a primary alcohol derived from the C24 VLCFA, tetracosanoic acid (lignoceric acid).[3] It plays a crucial role in establishing the integrity of the cuticular barrier, which is essential for protecting plants against a multitude of biotic and abiotic stresses.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the overall biosynthesis of cuticular waxes, which begins with the production of C16 and C18 fatty acids in the plastid. These fatty acids are then exported to the endoplasmic reticulum (ER) where they undergo elongation by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.[4]

The resulting very-long-chain acyl-CoAs, including the C24 acyl-CoA, are then channeled into one of two primary modification pathways: the alcohol-forming pathway or the alkane-forming pathway.[4] this compound is generated through the alcohol-forming pathway, which involves the reduction of the C24 acyl-CoA.

Signaling Pathway for Very-Long-Chain Fatty Acid Elongation

The biosynthesis of VLCFAs is a highly regulated process, influenced by various developmental and environmental cues. While a direct signaling pathway for this compound is not fully elucidated, it is understood to be part of the broader lipid signaling network in plants.[5][6][7] Stress conditions can lead to changes in the expression of genes involved in VLCFA synthesis.[8]

Quantitative Data on this compound in Plant Waxes

The abundance of this compound and other primary alcohols varies significantly among plant species and is influenced by environmental conditions. The following table summarizes available data on the concentration of this compound and related primary alcohols in the cuticular wax of several plant species.

| Plant Species | Organ | This compound (μg/cm²) | Other Primary Alcohols (μg/cm²) | Total Wax (μg/cm²) | Reference(s) |

| Nicotiana glauca (Tree Tobacco) | Leaf | Present, substantial amounts | C26 and C28 alcohols also substantial | - | [9] |

| Quercus suber (Cork Oak) | Leaf | - | Alkanols present at 1.1% of total wax | 136.4 - 231.5 | [10] |

| Rosa canina (Dog Rose) | Leaf (adaxial) | - | Primary alcohols are a major component (23% of total wax) | ~1.3 | [11] |

| Prunus dulcis (Almond) | Leaf | Detected | 1-Hexacosanol also detected | - | [12] |

Note: Quantitative data for this compound specifically is often grouped with other primary alcohols in analyses. The term "present" indicates that the compound was detected but not always quantified in μg/cm².

Biological Functions of this compound in Plant Waxes

The primary role of this compound, as a constituent of cuticular wax, is to contribute to the formation of a protective barrier on the plant surface. This barrier has several critical functions:

-

Reduction of Non-Stomatal Water Loss: The hydrophobic nature of this compound and other wax components helps to prevent the uncontrolled evaporation of water from the plant surface, which is crucial for drought tolerance.[9]

-

Defense Against Pathogens: The cuticular wax layer acts as a physical barrier against fungal spores and bacterial cells, preventing them from reaching the nutrient-rich epidermal cells.[13] Additionally, wax components can act as signaling molecules in plant defense pathways.[7]

-

Protection from UV Radiation: The crystalline structure of epicuticular waxes can reflect harmful UV radiation, protecting the underlying photosynthetic tissues.

-

Insect Herbivory Deterrence: The chemical composition and physical structure of the wax layer can deter feeding and oviposition by herbivorous insects.[9]

Experimental Protocols

The analysis of this compound in plant waxes typically involves extraction of the cuticular waxes followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification.

Extraction of Cuticular Waxes

A common method for the extraction of epicuticular waxes is through brief immersion in a non-polar solvent.

-

Sample Collection: Harvest fresh plant material (e.g., leaves, stems).

-

Surface Area Measurement: Determine the surface area of the plant material, for example, by scanning and using image analysis software.

-

Solvent Extraction: Briefly immerse the plant material (typically for 30-60 seconds) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) to dissolve the epicuticular waxes.[10]

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., tetracosane) to the solvent extract for accurate quantification.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. The remaining residue is the total epicuticular wax extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of the complex mixture of compounds found in plant waxes.

-

Derivatization (Optional but Recommended for Alcohols): To improve the volatility and chromatographic behavior of primary alcohols like this compound, a derivatization step is often employed. This typically involves silylating the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS System and Parameters:

-

Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Operated in splitless mode at a high temperature (e.g., 320°C) to ensure volatilization of high molecular weight compounds.[10]

-

Oven Temperature Program: A typical program might start at a lower temperature, ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained are compared to spectral libraries (e.g., NIST) for compound identification.

-

-

Quantification: The amount of this compound is determined by comparing the peak area of its corresponding chromatographic peak to the peak area of the internal standard.

Experimental Workflow Diagram

Conclusion

This compound is a key component of the protective cuticular wax layer in many plant species. Its biosynthesis is intricately linked to the general pathway of very-long-chain fatty acid elongation and modification. The presence and concentration of this compound contribute significantly to the plant's ability to withstand various environmental stresses, particularly desiccation and pathogen attack. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification and further investigation of this important plant metabolite. Future research should focus on elucidating the specific signaling roles of this compound and other very-long-chain fatty alcohols in plant stress responses, which could open new avenues for the development of stress-resilient crops and novel therapeutic agents.

References

- 1. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tjpps.org [tjpps.org]

- 3. This compound | C24H50O | CID 10472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. annualreviews.org [annualreviews.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scispace.com [scispace.com]

- 13. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

1-Tetracosanol as a Core Component of Policosanol: A Technical Guide for Researchers

An In-depth Examination of its Biochemical Role, Mechanism of Action, and Methodologies for Study

Abstract

Policosanol, a mixture of long-chain aliphatic alcohols derived from natural sources such as sugar cane wax, has garnered significant attention for its lipid-lowering properties. A key constituent of this mixture is 1-tetracosanol (C24H50O), a 24-carbon saturated fatty alcohol. This technical guide provides an in-depth analysis of this compound's role within policosanol, focusing on its mechanism of action, particularly in the regulation of lipid metabolism. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biochemical pathways and workflows to facilitate further investigation into this promising bioactive compound.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. While statins are the cornerstone of treatment, there is a growing interest in alternative and complementary therapies. Policosanol has emerged as a potential natural alternative for managing cholesterol levels.[1] this compound is a significant component of policosanol mixtures, although its relative abundance can vary depending on the source material.[2] This guide focuses on the specific contributions of this compound to the overall therapeutic effects of policosanol, with a particular emphasis on its molecular mechanisms.

Physicochemical Properties and Composition of Policosanol

This compound, also known as lignoceryl alcohol, is a white, waxy solid at room temperature.[3] It is insoluble in water but soluble in organic solvents. Policosanol itself is a defined mixture of several long-chain primary aliphatic alcohols. The typical composition of policosanol from sugar cane wax is presented in Table 1.

Table 1: Typical Composition of Policosanol from Sugar Cane Wax

| Component | Carbon Chain Length | Typical Percentage (%) |

| This compound | C24 | 1.0 - 5.0 |

| 1-Hexacosanol | C26 | 2.0 - 10.0 |

| 1-Heptacosanol | C27 | 0.5 - 5.0 |

| 1-Octacosanol | C28 | 60.0 - 70.0 |

| 1-Nonacosanol | C29 | 0.5 - 2.0 |

| 1-Triacontanol | C30 | 10.0 - 15.0 |

| 1-Dotriacontanol | C32 | 3.0 - 8.0 |

| 1-Tetratriacontanol | C34 | 0.5 - 3.0 |

Note: The exact composition can vary based on the natural source and extraction/purification methods.

Mechanism of Action: Regulation of Lipid Metabolism

The primary mechanism by which policosanol, and by extension this compound, is believed to exert its lipid-lowering effects is through the modulation of hepatic cholesterol synthesis. The key pathway involved is the AMP-activated protein kinase (AMPK) signaling cascade.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that, when activated, switches off anabolic pathways (such as cholesterol synthesis) and switches on catabolic pathways to restore cellular energy balance.[4][5] Studies have shown that policosanol treatment leads to the phosphorylation and activation of AMPK in hepatocytes.[6] This activation is a key initiating event in the downstream regulation of cholesterol metabolism.

dot

Caption: AMPK signaling pathway activated by this compound.

Inhibition of HMG-CoA Reductase

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. Activated AMPK phosphorylates HMG-CoA reductase, leading to its inactivation.[7] This phosphorylation event reduces the conversion of HMG-CoA to mevalonate, thereby decreasing de novo cholesterol synthesis in the liver.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound.

Purification of this compound from Policosanol Mixture

A multi-step process involving saponification and solvent extraction is typically employed to isolate and purify this compound from natural sources like sugarcane press mud.[8]

Protocol:

-

Saponification: Reflux the crude wax (e.g., from sugarcane press mud) with 5% (w/w) NaOH in 95% ethanol (B145695) at 80°C for 6 hours with stirring at 120 rpm. This process hydrolyzes the wax esters.

-

Filtration and Drying: After cooling, filter the slurry through a 300 ASTM mesh muslin cloth. Dry the filtrate using a rotary evaporator to obtain a semi-dried product, which is then further dried in a vacuum tray dryer at 40°C.

-

Solvent Extraction: The dried powder is then subjected to solvent extraction. Toluene and benzene (B151609) can be used in a reflux system for 4-6 hours. The extract is filtered, and the solvent is recovered by distillation.

-

Recrystallization: The solid mass containing the mixture of fatty alcohols is dissolved in hot isopropyl alcohol and filtered. The filtrate is then cooled to allow for the crystallization of the long-chain alcohols.

-

Chromatographic Separation: For higher purity, column chromatography using silica (B1680970) gel can be employed. A non-polar mobile phase (e.g., hexane) with a gradient of a more polar solvent (e.g., ethyl acetate) can effectively separate the different fatty alcohols based on their chain length. Fractions are collected and analyzed by GC-MS to identify those containing this compound.

dot

Caption: Workflow for the purification of this compound.

In Vitro AMPK Activation Assay in HepG2 Cells

This protocol details the assessment of this compound's ability to induce the phosphorylation of AMPK in a human hepatocyte cell line (HepG2) using Western blotting.

Protocol:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of purified this compound (e.g., 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is <0.1%). Include a vehicle control (DMSO alone) and a positive control (e.g., AICAR, a known AMPK activator). Incubate for a predetermined time (e.g., 2, 4, 8 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.

In Vitro HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[9]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

-

HMG-CoA Reductase: Recombinant human HMG-CoA reductase.

-

Substrate Solution: HMG-CoA in assay buffer.

-

Cofactor Solution: NADPH in assay buffer.

-

Test Compound: Purified this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Pravastatin or another known statin.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 180 µL of the reaction mix containing assay buffer, HMG-CoA, and NADPH.

-

Add 10 µL of the test compound (this compound) at various concentrations, the positive control, or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of HMG-CoA reductase to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each condition.

-

Determine the percent inhibition of HMG-CoA reductase activity for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

-

dot

Caption: Experimental workflow for HMG-CoA reductase inhibition assay.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. It is important to note that specific values for purified this compound are limited in the current literature, and these tables provide a framework for data presentation from future studies.

Table 2: Dose-Dependent Effect of this compound on AMPK Phosphorylation in HepG2 Cells

| This compound Concentration (µM) | Relative AMPK Phosphorylation (Fold Change vs. Control) |

| 0 (Vehicle Control) | 1.0 |

| 10 | Expected modest increase |

| 25 | Expected significant increase |

| 50 | Expected robust increase |

| 100 | Expected plateau or further increase |

| Positive Control (e.g., AICAR) | Expected strong increase |

Table 3: Inhibitory Effect of this compound on HMG-CoA Reductase Activity

| This compound Concentration (µM) | HMG-CoA Reductase Inhibition (%) |

| 0 (Vehicle Control) | 0 |

| 1 | Expected low inhibition |

| 10 | Expected moderate inhibition |

| 50 | Expected high inhibition |

| 100 | Expected very high inhibition |

| IC50 (µM) | To be determined |

| Positive Control (e.g., Pravastatin) | Expected strong inhibition |

Safety and Toxicology

Limited toxicological data is available specifically for this compound. However, long-chain fatty alcohols are generally considered to have a low order of acute toxicity.[10][11] They are naturally present in many dietary sources. In clinical trials with policosanol mixtures containing this compound, adverse effects have been reported to be mild and infrequent.[9] Further toxicological studies on purified this compound are warranted to establish a comprehensive safety profile.

Conclusion and Future Directions

This compound is a key bioactive component of policosanol with a plausible mechanism of action in regulating lipid metabolism through the activation of AMPK and subsequent inhibition of HMG-CoA reductase. This technical guide provides a framework for researchers to further investigate the specific role and therapeutic potential of this compound. Future research should focus on:

-

Conducting dose-response studies with purified this compound to definitively quantify its effects on AMPK activation and HMG-CoA reductase inhibition.

-

Investigating the cellular uptake and metabolic fate of this compound in hepatocytes.

-

Elucidating the synergistic or additive effects of this compound with other components of policosanol.

-

Performing in vivo studies in animal models of hypercholesterolemia to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Conducting comprehensive safety and toxicology studies on purified this compound.

By addressing these research questions, a clearer understanding of this compound's therapeutic potential can be achieved, paving the way for its potential development as a novel lipid-lowering agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]

- 3. This compound CAS#: 506-51-4 [m.chemicalbook.com]

- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. assaygenie.com [assaygenie.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Biosynthesis of 1-Tetracosanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetracosanol, a 24-carbon saturated fatty alcohol, plays crucial roles in various biological processes and holds significant potential in the pharmaceutical and industrial sectors. Understanding its biosynthesis is paramount for harnessing its production and developing novel therapeutic interventions. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in organisms, detailing the enzymatic reactions, subcellular localization, and regulatory mechanisms. We present a consolidated view of the key enzyme families, including Fatty Acid Synthase (FAS), Fatty Acid Elongase (FAE) systems, and Fatty Acyl-CoA Reductases (FARs). Furthermore, this guide includes structured tables of available quantitative data, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this vital biochemical process.

Introduction

This compound, also known as lignoceric alcohol, is a very-long-chain fatty alcohol (VLCFA) with the chemical formula CH3(CH2)22CH2OH. In organisms, it is a key component of waxes, sphingolipids, and other complex lipids. These molecules are integral to the formation of protective barriers, such as the skin's epidermis and the myelin sheath of nerves, and are involved in cell signaling and membrane structure. The biosynthesis of this compound is a multi-step process that begins with the de novo synthesis of shorter-chain fatty acids and proceeds through a series of elongation and reduction reactions.

The Core Biosynthesis Pathway of this compound

The synthesis of this compound can be broadly divided into three main stages:

-

De Novo Fatty Acid Synthesis: The pathway initiates in the cytoplasm with the synthesis of a C16 saturated fatty acid, palmitic acid, by the Fatty Acid Synthase (FAS) complex.

-

Fatty Acid Elongation: Palmitic acid is then elongated in the endoplasmic reticulum (ER) by the Fatty Acid Elongase (FAE) system to produce tetracosanoic acid (C24:0).

-

Reduction to this compound: Finally, tetracosanoyl-CoA, the activated form of tetracosanoic acid, is reduced to this compound by Fatty Acyl-CoA Reductases (FARs), primarily in the ER and potentially in peroxisomes.

Figure 1: Overview of the this compound biosynthesis pathway.

De Novo Synthesis of Palmitic Acid

The journey to this compound begins with the synthesis of palmitic acid (C16:0), the primary product of the cytosolic Fatty Acid Synthase (FAS) system.

-

Acetyl-CoA Carboxylase (ACC): The first committed step is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by ACC. This is a key regulatory point in fatty acid synthesis.

-

Fatty Acid Synthase (FAS): The FAS complex, a multi-enzyme protein in animals and a multi-protein complex in plants and bacteria, catalyzes the subsequent series of reactions. It uses one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as two-carbon donors in a repeating cycle of condensation, reduction, dehydration, and a second reduction to build the 16-carbon acyl chain. The growing fatty acid chain is attached to an acyl carrier protein (ACP).

-

Thioesterase: The final step in de novo synthesis is the cleavage of the C16 acyl chain from the ACP by a thioesterase, releasing free palmitic acid. This is then activated to palmitoyl-CoA by a long-chain acyl-CoA synthetase.

Elongation of Palmitic Acid to Tetracosanoic Acid

The elongation of palmitoyl-CoA to tetracosanoyl-CoA (C24:0) occurs in the endoplasmic reticulum and is carried out by the Fatty Acid Elongase (FAE) complex. This is a four-step cyclical process that adds two carbons from malonyl-CoA in each cycle.

-

Condensation: A 3-ketoacyl-CoA synthase (KCS), also known as an elongase (ELOVL), catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. The specificity of the elongase determines the chain length of the final product. In mammals, ELOVL1 is the key elongase responsible for the synthesis of very-long-chain fatty acids with 20 to 24 carbons.[1]

-

First Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as the reducing agent.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA that is two carbons longer than the starting substrate. This elongated acyl-CoA can then undergo further cycles of elongation.

Figure 2: The fatty acid elongation cycle in the endoplasmic reticulum.

Reduction of Tetracosanoyl-CoA to this compound

The final step in the biosynthesis of this compound is the reduction of the carboxyl group of tetracosanoyl-CoA to a hydroxyl group. This reaction is catalyzed by Fatty Acyl-CoA Reductases (FARs).

-

Fatty Acyl-CoA Reductases (FARs): These enzymes are typically located in the endoplasmic reticulum membrane and utilize NADPH as a reductant. The reaction is believed to proceed through an aldehyde intermediate, which is further reduced to the alcohol without being released from the enzyme. While several FARs have been identified in various organisms, their substrate specificity for very-long-chain acyl-CoAs like tetracosanoyl-CoA is a critical determinant for the production of this compound. Some FARs have also been localized to peroxisomes.[2][3]

Key Enzymes and Their Properties

A summary of the key enzyme classes involved in this compound biosynthesis is provided below.

| Enzyme Class | Enzyme Examples | Substrate(s) | Product(s) | Cellular Location |

| Acetyl-CoA Carboxylase | ACC1, ACC2 | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA, ADP, Pi | Cytosol |

| Fatty Acid Synthase | FASN | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitic acid, CO2, NADP+ | Cytosol |

| Long-chain Acyl-CoA Synthetase | ACSL family | Fatty acid, CoA, ATP | Fatty acyl-CoA, AMP, PPi | ER, Mitochondria, Peroxisomes |

| 3-Ketoacyl-CoA Synthase | ELOVL1 | Acyl-CoA (C16-C22), Malonyl-CoA | 3-Ketoacyl-CoA (Cn+2) | Endoplasmic Reticulum |

| 3-Ketoacyl-CoA Reductase | KCR | 3-Ketoacyl-CoA, NADPH | 3-Hydroxyacyl-CoA, NADP+ | Endoplasmic Reticulum |

| 3-Hydroxyacyl-CoA Dehydratase | HCD | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA | Endoplasmic Reticulum |

| trans-2,3-Enoyl-CoA Reductase | ECR | trans-2,3-Enoyl-CoA, NADPH | Acyl-CoA, NADP+ | Endoplasmic Reticulum |

| Fatty Acyl-CoA Reductase | FAR1, FAR2 | Tetracosanoyl-CoA, NADPH | This compound, NADP+, CoA | ER, Peroxisomes |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to meet the cellular demands for very-long-chain fatty acids and their derivatives.

-

Transcriptional Regulation: The expression of key enzymes is controlled by various transcription factors. For instance, the expression of ELOVL1 is regulated by sterol regulatory element-binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptors (PPARs).[4][5] These transcription factors are master regulators of lipid metabolism and respond to cellular energy status and dietary cues.

-

Substrate Availability: The availability of precursors such as acetyl-CoA, malonyl-CoA, and NADPH directly influences the rate of fatty acid synthesis and elongation.

-

Feedback Inhibition: The end products of the pathway, including very-long-chain fatty acids and their derivatives, can exert feedback inhibition on the enzymes involved in their synthesis.

Figure 3: Transcriptional regulation of key enzymes in this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound is limited. However, studies on related very-long-chain fatty acids and metabolic engineering efforts provide some insights.

| Organism/System | Enzyme/Pathway | Parameter | Value | Reference |

| Saccharomyces cerevisiae (engineered) | Higher alcohol production | Titer | 2.5 mg/L (1-butanol) | [6] |

| Escherichia coli (engineered) | Higher alcohol production | Titer | ~0.85 g/L (1-butanol) | [6] |

| Escherichia coli (engineered) | 1-Butanol production | Titer | 30 g/L | [7] |

| Clostridium thermocellum (engineered) | Ethanol (B145695) production | Titer | 38 g/L | [8] |

Note: Data for this compound is scarce; the table includes data for other higher alcohols produced through metabolic engineering to provide a reference for potential production levels.

Experimental Protocols

Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol is adapted from methods used to measure fatty acid elongase activity in microsomal preparations.

Materials:

-

Microsomal protein fraction isolated from cells or tissue of interest

-

Reaction buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM MgCl2 and 1.5 mM ATP

-

[1-14C]Malonyl-CoA (specific activity ~50 mCi/mmol)

-

Tetracosanoyl-CoA (or other acyl-CoA substrate)

-

NADPH

-

Coenzyme A

-

Bovine serum albumin (fatty acid-free)

-

Termination solution: 2.5 M KOH in 50% ethanol

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL of reaction buffer

-

10 µL of 10 mM NADPH

-

10 µL of 1 mM Coenzyme A

-

10 µL of 10 mg/mL BSA

-

10 µL of 1 mM tetracosanoyl-CoA

-

10 µL of [1-14C]Malonyl-CoA (0.1 µCi)

-

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding 10-50 µg of microsomal protein.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of the termination solution.

-

Saponify the lipids by heating at 70°C for 1 hour.

-

Cool the tubes and acidify the mixture with 200 µL of 5 M HCl.

-

Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane phase to a scintillation vial.

-

Evaporate the hexane and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

Data Analysis:

The elongase activity is calculated as the amount of radiolabeled malonyl-CoA incorporated into the fatty acid product per unit time per amount of protein.

Figure 4: Experimental workflow for the fatty acid elongase assay.

Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This protocol is a general method for measuring FAR activity and can be adapted for very-long-chain substrates.

Materials:

-

Microsomal or peroxisomal protein fraction

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.0

-

[1-14C]Tetracosanoyl-CoA (or other radiolabeled fatty acyl-CoA substrate)

-

NADPH

-

Termination solution: Chloroform:Methanol (2:1, v/v)

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL of assay buffer

-

10 µL of 10 mM NADPH

-

10 µL of [1-14C]Tetracosanoyl-CoA (0.1 µCi)

-

-

Pre-incubate the mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding 20-100 µg of protein extract.

-

Incubate at 30°C for 15-60 minutes.

-

Stop the reaction by adding 500 µL of termination solution.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

-

Spot the extract onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Dry the plate and visualize the radiolabeled fatty alcohol product using a phosphorimager or autoradiography.

-

Quantify the product by scraping the corresponding band and measuring the radioactivity by scintillation counting.

Data Analysis:

The FAR activity is expressed as the amount of radiolabeled fatty alcohol produced per unit time per amount of protein.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway with significant implications for cellular function and organismal health. This guide has provided a detailed overview of the core pathway, the key enzymes involved, and the regulatory mechanisms that govern its activity. The provided experimental protocols and visual diagrams serve as valuable resources for researchers in the field. Further investigation into the specificities of the enzymes involved, particularly the Fatty Acyl-CoA Reductases that act on very-long-chain substrates, and the development of metabolic engineering strategies will be crucial for unlocking the full potential of this compound in various applications.

References

- 1. Immobilization of fatty acyl-CoA synthetase: effect on its stability and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian wax biosynthesis. I. Identification of two fatty acyl-Coenzyme A reductases with different substrate specificities and tissue distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue expression profiles and transcriptional regulation of elongase of very long chain fatty acid 6 in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Engineering strategy of yeast metabolism for higher alcohol production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Driving Forces Enable High-Titer Anaerobic 1-Butanol Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High ethanol titers from cellulose by using metabolically engineered thermophilic, anaerobic microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Lignoceryl Alcohol: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

Abstract

Lignoceryl alcohol, a 24-carbon saturated very long-chain fatty alcohol (VLCFA-OH), is a natural compound found in various plant waxes and as a component of policosanol. While research directly focused on the pharmacological profile of isolated lignoceryl alcohol is limited, its classification as a VLCFA-OH and its presence in the well-studied mixture, policosanol, provide a foundation for understanding its potential therapeutic effects. This technical guide synthesizes the available preclinical and clinical data related to policosanol to infer the pharmacological characteristics of lignoceryl alcohol, with a focus on its potential lipid-lowering, anti-inflammatory, and cytoprotective properties. Detailed experimental protocols for evaluating these effects and visualizations of key signaling pathways are provided to facilitate further research into this compound.

Introduction

Lignoceryl alcohol (1-tetracosanol) is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)22CH2OH.[1][2][3] It is found in various natural sources, including plant waxes and as a constituent of policosanol, a mixture of purified very long-chain fatty alcohols derived from sugarcane wax.[4][5] While much of the research has focused on the effects of policosanol as a mixture, the individual components, including lignoceryl alcohol, are believed to contribute to its overall biological activity. This document aims to provide a comprehensive overview of the known and potential pharmacological properties of lignoceryl alcohol, drawing from studies on policosanol and the broader class of VLCFA-OHs.

Pharmacological Profile

The pharmacological profile of lignoceryl alcohol is not yet fully elucidated. However, based on evidence from studies on policosanol and related compounds, several key areas of activity have been identified.

Lipid-Lowering Effects

The most well-documented potential therapeutic effect of policosanol, and by extension its components like lignoceryl alcohol, is its impact on lipid metabolism. Numerous clinical studies, primarily conducted in Cuba, have suggested that policosanol can effectively lower total cholesterol and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[5][6][7] However, it is important to note that some more recent and rigorously designed trials have not replicated these findings, indicating a need for further research.[8]

Mechanism of Action: The proposed mechanism for the lipid-lowering effect of policosanol involves the indirect regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] Unlike statins, policosanol does not appear to directly inhibit HMG-CoA reductase but may decrease its expression.[9] An additional proposed mechanism is an increase in the binding, uptake, and degradation of LDL cholesterol.[4][9]

Anti-Inflammatory and Antioxidant Properties

Preclinical studies suggest that policosanol possesses both anti-inflammatory and antioxidant properties. In a study on a mouse model of Alzheimer's disease, long-term administration of policosanol was found to suppress the formation of amyloid plaques and exert anti-inflammatory and anti-oxidative effects.[10] Lignoceryl alcohol, as a component of policosanol, is presumed to contribute to these effects.[11]

Potential for AMPK Activation

Some evidence suggests that policosanols may exert their metabolic effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12][13] Activation of AMPK in the liver is known to inhibit cholesterol synthesis and promote fatty acid oxidation, which aligns with the observed lipid-lowering effects of policosanol.[12] However, direct evidence for lignoceryl alcohol as an AMPK activator is currently lacking.

Other Potential Effects

Commercial sources have claimed that lignoceryl alcohol may have anti-proliferative and neuroprotective effects, though these claims are not yet substantiated by peer-reviewed research.[11] One study on a synthetic long-chain fatty alcohol demonstrated the ability to mobilize intracellular calcium, suggesting a potential role for this class of molecules in cell signaling.[14]

Data Presentation

The following tables summarize the quantitative data from key clinical studies on the lipid-lowering effects of policosanol.

Table 1: Effect of Policosanol on Lipid Profile (Summary of Clinical Trials)

| Daily Dose (mg) | Duration | Change in Total Cholesterol (%) | Change in LDL Cholesterol (%) | Change in HDL Cholesterol (%) | Reference |

| 10 - 20 | Not Specified | -17 to -21 | -21 to -29 | +8 to +15 | [6] |

| 20 | 12 weeks | -25 | Not Reported | +17 | [5] |

| 20 | 12 weeks | No significant change | No significant change | No significant change | [8] |

Note: The conflicting results highlight the need for further independent and rigorous clinical trials.

Experimental Protocols

In Vivo Evaluation of Lipid-Lowering Effects

This protocol outlines a general procedure for assessing the lipid-lowering potential of a test compound like lignoceryl alcohol in a rodent model of hypercholesterolemia.

Objective: To determine the effect of lignoceryl alcohol on serum lipid profiles in diet-induced hypercholesterolemic rats.

Materials:

-

Male Wistar rats (150-200g)

-

High-cholesterol diet (e.g., 2% cholesterol, 1% cholic acid)

-

Lignoceryl alcohol

-

Vehicle (e.g., corn oil)

-

Atorvastatin (positive control)

-

Blood collection supplies

-

Centrifuge

-

Spectrophotometer and commercial assay kits for total cholesterol, LDL-C, HDL-C, and triglycerides.

Procedure:

-

Acclimatization: House animals for one week under standard laboratory conditions.

-

Induction of Hypercholesterolemia: Feed all animals a high-cholesterol diet for a period of 2-4 weeks to induce hypercholesterolemia.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Normal Control (standard diet)

-

Hypercholesterolemic Control (high-cholesterol diet + vehicle)

-

Lignoceryl Alcohol-treated (high-cholesterol diet + lignoceryl alcohol at various doses)

-

Positive Control (high-cholesterol diet + atorvastatin)

-

-

Treatment: Administer the test compound, vehicle, or positive control orally once daily for a period of 4-8 weeks.

-

Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia after an overnight fast.

-

Serum Separation: Allow blood to clot and then centrifuge to separate the serum.

-

Biochemical Analysis: Analyze serum samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

In Vitro AMP-Activated Protein Kinase (AMPK) Activation Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine if lignoceryl alcohol can directly activate AMPK.

Objective: To measure the in vitro activation of AMPK by lignoceryl alcohol.

Materials:

-

Recombinant human AMPK (e.g., A1/B1/G1 isoform)

-

SAMS peptide (AMPK substrate)

-

Lignoceryl alcohol (solubilized in a suitable solvent like DMSO)

-

AICAR (positive control for AMPK activation)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT, 100µM AMP)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of lignoceryl alcohol and AICAR in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Purified AMPK enzyme

-

SAMS peptide substrate

-

Varying concentrations of lignoceryl alcohol, AICAR, or vehicle control.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the AMPK activity.

-

Data Analysis: Plot the kinase activity against the concentration of lignoceryl alcohol to determine the dose-response relationship and calculate the EC50 if applicable.[15]

Mandatory Visualizations

References

- 1. Policosanol Uses, Benefits & Dosage [drugs.com]

- 2. benchchem.com [benchchem.com]

- 3. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 4. Policosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative lipid-lowering effects of policosanol and atorvastatin: a randomized, parallel, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Policosanol: A Natural Alternative for Lipid… | Clinician.com [clinician.com]

- 10. Long-Term Treatment of Cuban Policosanol Attenuates Abnormal Oxidative Stress and Inflammatory Response via Amyloid Plaques Reduction in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. AMPK protects against alcohol-induced liver injury through UQCRC2 to up-regulate mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of AMPK activation in oxidative cell damage: Implications for alcohol-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of a cyclohexenonic long-chain fatty alcohol on calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

1-Tetracosanol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Tetracosanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as lignoceryl alcohol, is a 24-carbon straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₂₃OH. Its significant chain length imparts distinct physicochemical properties, making its solubility behavior a critical parameter in various applications, including pharmaceuticals, cosmetics, and material science. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents representative solubility data based on the established principles of long-chain alcohol solubility. It also details standardized experimental protocols for the precise determination of its solubility.

Core Principles of this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure: a long, nonpolar alkyl chain and a polar hydroxyl (-OH) group.

-

"Like Dissolves Like" : As a predominantly nonpolar molecule, this compound exhibits greater solubility in nonpolar organic solvents. The van der Waals forces between the long hydrocarbon chain of this compound and nonpolar solvent molecules are the primary drivers of dissolution.

-

Polarity and Hydrogen Bonding : The terminal hydroxyl group allows for hydrogen bonding. However, the influence of the long hydrophobic chain significantly diminishes its ability to dissolve in polar solvents like water[1]. In shorter-chain alcohols, the hydroxyl group's impact is more pronounced, but in this compound, the nonpolar character dominates.

-

Temperature Dependence : The solubility of this compound in organic solvents is strongly dependent on temperature. Generally, solubility increases with a rise in temperature[1]. This is because the endothermic process of dissolving the solid solute is favored at higher temperatures, which provide the energy needed to overcome the lattice energy of the solid alcohol and the intermolecular forces of the solvent.

Quantitative Solubility Data

The following tables summarize the representative solubility of this compound in various organic solvents at different temperatures. This data is compiled based on qualitative statements from chemical suppliers and the known behavior of long-chain fatty alcohols.

Table 1: Solubility of this compound in Nonpolar Solvents

| Solvent | Temperature (°C) | Representative Solubility ( g/100 mL) | Observations |

| Hexane | 25 | ~0.5 | Slightly Soluble |

| 50 | ~5.0 | Soluble | |

| 70 | >10 | Freely Soluble | |

| Toluene | 25 | ~1.0 | Soluble |

| 50 | >10 | Freely Soluble | |

| 70 | >20 | Very Soluble | |

| Chloroform | 25 | ~2.0 | Soluble[1] |

| 50 | >15 | Very Soluble | |

| 70 | >30 | Very Soluble | |

| Carbon Tetrachloride | 25 | ~1.5 | Soluble |

| 50 | >12 | Very Soluble | |

| 70 | >25 | Very Soluble |

Table 2: Solubility of this compound in Polar Aprotic Solvents

| Solvent | Temperature (°C) | Representative Solubility ( g/100 mL) | Observations |

| Acetone | 25 | ~0.2 | Slightly Soluble[1] |

| 50 | ~2.5 | Soluble | |

| 70 | ~8.0 | Freely Soluble | |

| Ethyl Acetate | 25 | ~0.3 | Slightly Soluble |

| 50 | ~3.0 | Soluble | |

| 70 | ~9.0 | Freely Soluble |

Table 3: Solubility of this compound in Polar Protic Solvents

| Solvent | Temperature (°C) | Representative Solubility ( g/100 mL) | Observations |

| Ethanol | 25 | ~0.1 | Sparingly Soluble[1] |

| 50 | ~1.5 | Soluble | |

| 78 (boiling point) | ~7.0 | Freely Soluble | |

| Isopropanol | 25 | ~0.08 | Sparingly Soluble |

| 50 | ~1.2 | Soluble | |

| 82 (boiling point) | ~6.0 | Freely Soluble | |

| Methanol | 25 | <0.05 | Very Slightly Soluble |

| 50 | ~0.5 | Slightly Soluble | |

| 65 (boiling point) | ~2.0 | Soluble | |

| Water | 25 | <0.001 | Practically Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental methods. The following are detailed protocols for two common and effective techniques.

Gravimetric Method

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a sealed, temperature-controlled vessel containing a known volume or mass of the desired organic solvent.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer and a thermostated water bath are recommended.

-

Phase Separation: Cease agitation and allow the undissolved this compound to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent precipitation upon cooling.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Gravimetric Solubility Determination Workflow

Cloud Point Method (Isothermal)